molecular formula C10H18O B13634348 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis- CAS No. 619-62-5

2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis-

Cat. No.: B13634348
CAS No.: 619-62-5
M. Wt: 154.25 g/mol
InChI Key: IZXYHAXVIZHGJV-UHFFFAOYSA-N
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Description

1-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is an organic compound with the molecular formula C10H18O. It is a monoterpene alcohol, characterized by a cyclohexene ring substituted with a methyl group and an isopropyl group. This compound is known for its presence in essential oils and its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol can be synthesized through a series of chemical reactions. One common method involves the reaction of cyclohexene with propene under suitable conditions to form 1-methyl-4-(propan-2-yl)cyclohexene. This intermediate is then subjected to hydroboration-oxidation to yield the desired alcohol .

Industrial Production Methods: In industrial settings, the production of 1-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol often involves the use of catalytic hydrogenation and oxidation processes. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

  • p-Menth-2-en-1-ol
  • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
  • 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis-

Comparison: 1-Methyl-4-(propan-2-yl)cyclohex-2-en-1-ol is unique due to its specific substitution pattern and the presence of both a methyl and an isopropyl group on the cyclohexene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,8-9,11H,5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXYHAXVIZHGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(C=C1)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865512
Record name 2-Menthen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-62-5, 29803-81-4
Record name p-Menth-2-en-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, (1R,4S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Menthen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(isopropyl)-1-methylcyclohex-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.311
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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